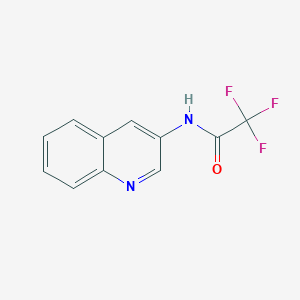

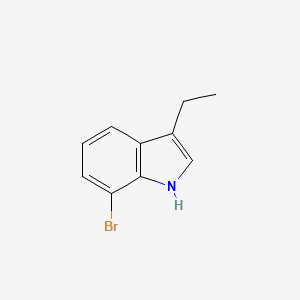

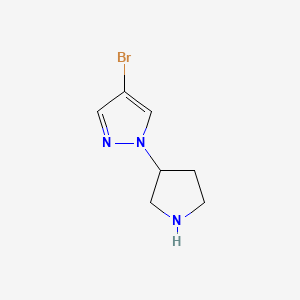

1h-Indole,7-bromo-3-ethyl-

説明

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Synthesis Analysis

Indole derivatives are important types of molecules and natural products. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields .Molecular Structure Analysis

The molecular structure of indole derivatives is complex and diverse . The structure of these compounds can be analyzed using various techniques, but specific details about the molecular structure of “1h-Indole,7-bromo-3-ethyl-” were not found in the retrieved papers.科学的研究の応用

1. Multicomponent Reactions

- Application Summary: 1H-Indole-3-carbaldehyde and its derivatives, which are related to the indole family, are used as efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

- Methods of Application: The inherent functional groups (CO) of these indole derivatives can undergo C–C and C–N coupling reactions and reductions easily .

- Results or Outcomes: The use of MCRs in synthesis is high-yielding, operationally friendly, time- and cost-effective . It complies with the green chemistry criteria and encompasses significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

2. Synthesis of Selected Alkaloids

- Application Summary: Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .

3. Synthesis of Selected Alkaloids

- Application Summary: Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .

4. One-Pot, Three-Component Fischer Indolisation

- Application Summary: A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .

- Methods of Application: This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

- Results or Outcomes: The process is amenable to rapid generation of trisubstituted indole libraries .

5. Biological Potential of Indole Derivatives

- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application: These compounds are synthesized and then tested for their biological activities .

- Results or Outcomes: The results have shown that indole derivatives have a wide range of biological activities .

6. Anticancer Activity

- Application Summary: The results of a study suggest that 3-Bromo-1-Ethyl-1H-Indole seems to be a promising molecule to be used in the design of new anti-cancer agents .

- Methods of Application: The compound was tested for its cytotoxicity, antioxidant activity, antimicrobial activity, and anti-cancer activity .

- Results or Outcomes: The results suggest that 3-Bromo-1-Ethyl-1H-Indole could provide superiority to present commercial anti-cancer drugs .

7. Synthesis of Selected Alkaloids

- Application Summary: Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .

8. One-Pot, Three-Component Fischer Indolisation

- Application Summary: A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .

- Methods of Application: This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

- Results or Outcomes: The process is amenable to rapid generation of trisubstituted indole libraries .

9. Biological Potential of Indole Derivatives

- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application: These compounds are synthesized and then tested for their biological activities .

- Results or Outcomes: The results have shown that indole derivatives have a wide range of biological activities .

10. Anticancer Activity

- Application Summary: The results of a study suggest that 3-Bromo-1-Ethyl-1H-Indole seems to be a promising molecule to be used in the design of new anti-cancer agents .

- Methods of Application: The compound was tested for its cytotoxicity, antioxidant activity, antimicrobial activity, and anti-cancer activity .

- Results or Outcomes: The results suggest that 3-Bromo-1-Ethyl-1H-Indole could provide superiority to present commercial anti-cancer drugs .

将来の方向性

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are ideal precursors for the synthesis of active molecules . This suggests that “1h-Indole,7-bromo-3-ethyl-” and similar compounds could have promising future applications in various fields, including medicine and biology.

特性

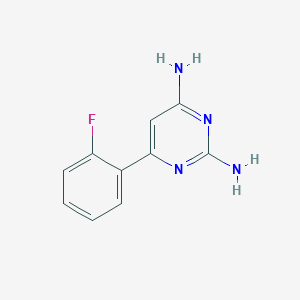

IUPAC Name |

7-bromo-3-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETFHURNGAWMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-3-ethyl-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)

![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)

![[2-(Tert-butoxy)-4-methylphenyl]methanamine](/img/structure/B1443465.png)

![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B1443476.png)